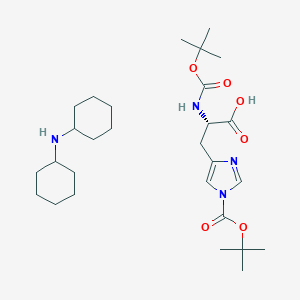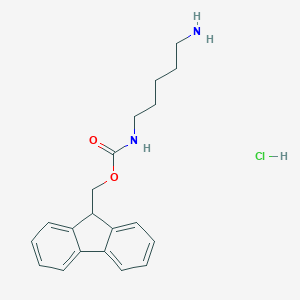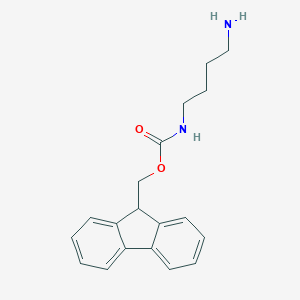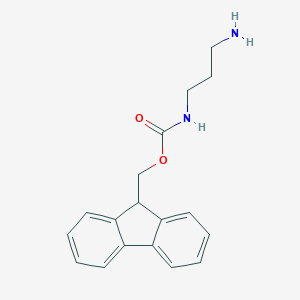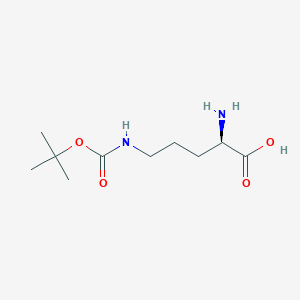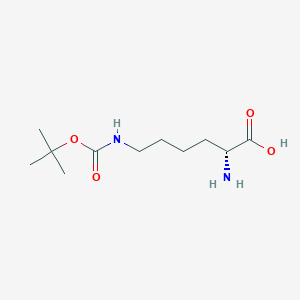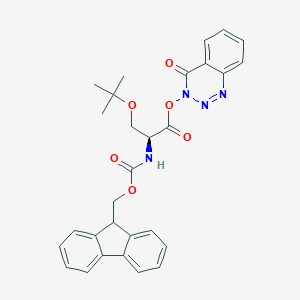
Fmoc-Ser(tBu)-ODhbt
Übersicht
Beschreibung
“Fmoc-Ser(tBu)-OH” is a standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .
Synthesis Analysis
“Fmoc-Ser(tBu)-OH” is used in the peptide synthesis . Some of the reported examples are: Total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation . It is also used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .Molecular Structure Analysis
The empirical formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 .Chemical Reactions Analysis
“Fmoc-Ser(tBu)-OH” is used in Fmoc solid-phase peptide synthesis . It is also used in the synthesis of bio-inspired peptide crypto-thioesters .Physical And Chemical Properties Analysis
“Fmoc-Ser(tBu)-OH” appears as a white to off-white powder . It is soluble in DMF .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Field
Chemistry, specifically peptide synthesis .
Application
“Fmoc-Ser(tBu)-ODhbt” is a standard reagent used for coupling serine into peptide sequences . This is a crucial step in the synthesis of peptides, which are gaining considerable attention as potential drugs .
Method of Application
The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated .
Results or Outcomes
The use of “Fmoc-Ser(tBu)-ODhbt” in peptide synthesis has been successful, with the method being widely adopted in both research and industrial settings .
Green Chemistry
Field
Application
“Fmoc-Ser(tBu)-ODhbt” is used in the greening efforts of Fmoc/tBu solid-phase peptide synthesis . The goal is to reduce the environmental impact and improve human health by using greener solvents .
Method of Application
Several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . The synthetic process is not impaired by the use of green solvents .
Results or Outcomes
The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .
Antibiotic Synthesis
Field
Application
“Fmoc-Ser(tBu)-ODhbt” is used in the total synthesis of an antibiotic, daptomycin .
Method of Application
The synthesis involves cyclization via a chemoselective serine ligation .
Results or Outcomes
The synthesis of daptomycin using “Fmoc-Ser(tBu)-ODhbt” has been successful .
Preparation of MUC1, a T-cell helper peptide
Field
Application
“Fmoc-Ser(tBu)-ODhbt” is used in the preparation of MUC1, a T-cell helper peptide . This peptide plays a crucial role in the immune response .
Method of Application
The preparation involves iterative pentafluorophenyl ester-mediated fragment condensations .
Results or Outcomes
The preparation of MUC1 using “Fmoc-Ser(tBu)-ODhbt” has been successful .
Linear solid-phase peptide synthesis of ubiquitin and diubiquitin
Field
Application
“Fmoc-Ser(tBu)-ODhbt” is used in the linear solid-phase peptide synthesis of ubiquitin and diubiquitin . These are small proteins that play important roles in cellular processes .
Method of Application
The synthesis involves standard solid-phase peptide synthesis techniques .
Results or Outcomes
The synthesis of ubiquitin and diubiquitin using “Fmoc-Ser(tBu)-ODhbt” has been successful .
Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters
Application
“Fmoc-Ser(tBu)-ODhbt” is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . This method is straightforward and has been used for the convergent synthesis of proteins through native chemical ligation .
Method of Application
The synthesis involves a novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement . The resulting peptide crypto-thioesters can be directly used in native chemical ligation reactions with fast shift kinetics at neutral pH .
Results or Outcomes
The synthesis of bio-inspired peptide crypto-thioesters using “Fmoc-Ser(tBu)-ODhbt” has been successful . An impressive > fold increase in the kinetic rate is observed compared to an α-methylated derivative .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXTUHFIKZNNH-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(tBu)-ODhbt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



